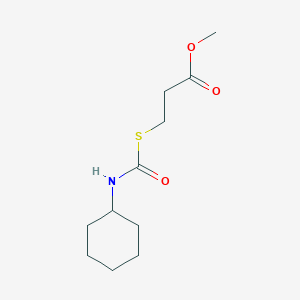
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is an organic compound with the molecular formula C11H19NO3S It is a derivative of propanoic acid and features a cyclohexylcarbamoylsulfanyl group attached to the third carbon of the propanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate typically involves the reaction of cyclohexyl isocyanate with methyl 3-mercaptopropanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Cyclohexyl isocyanate and methyl 3-mercaptopropanoate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(phenylcarbamoylsulfanyl)propanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Methyl 3-(tert-butylcarbamoylsulfanyl)propanoate: Contains a tert-butyl group in place of the cyclohexyl group.
Methyl 3-(ethylcarbamoylsulfanyl)propanoate: Features an ethyl group instead of a cyclohexyl group.
Uniqueness
Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
78614-27-4 |
|---|---|
Formule moléculaire |
C11H19NO3S |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C11H19NO3S/c1-15-10(13)7-8-16-11(14)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,14) |
Clé InChI |
GYNDANYLYYTZHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


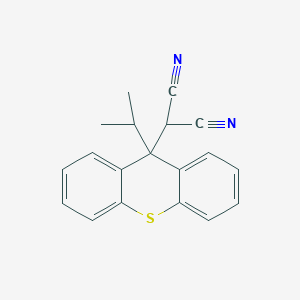
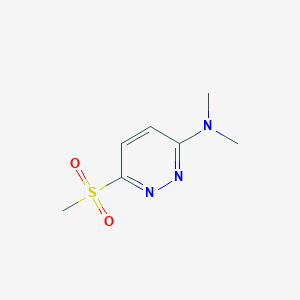
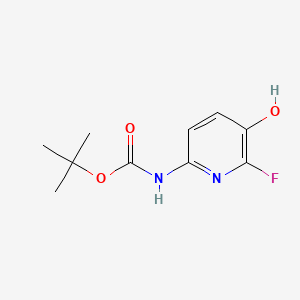

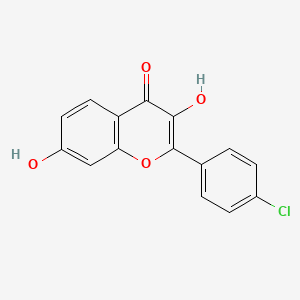
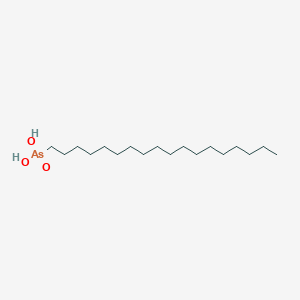
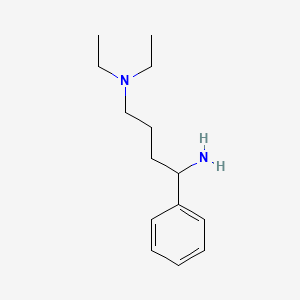

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
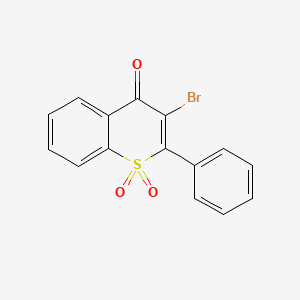

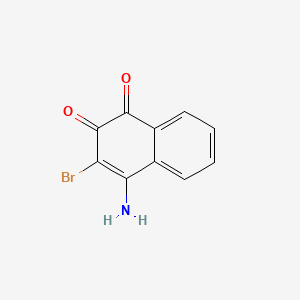
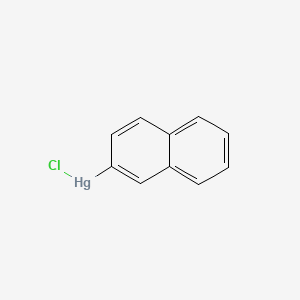
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
